molecular formula C10H11NO B2662501 2-Isopropoxybenzonitrile CAS No. 90921-35-0

2-Isopropoxybenzonitrile

Cat. No.: B2662501
CAS No.: 90921-35-0
M. Wt: 161.204
InChI Key: MSFGJJZPHGNGCY-UHFFFAOYSA-N
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Description

2-Isopropoxybenzonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of an isopropoxy group attached to a benzonitrile core. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+Isopropyl BromideK2CO3,RefluxThis compound\text{2-Hydroxybenzonitrile} + \text{Isopropyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Hydroxybenzonitrile+Isopropyl BromideK2​CO3​,Reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: 2-Isopropoxybenzoic acid or 2-Isopropoxybenzaldehyde.

    Reduction: 2-Isopropoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Isopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Isopropoxybenzonitrile largely depends on its functional groups. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The isopropoxy group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

    2-Methoxybenzonitrile: Similar structure with a methoxy group instead of an isopropoxy group.

    2-Ethoxybenzonitrile: Contains an ethoxy group in place of the isopropoxy group.

    2-Butoxybenzonitrile: Features a butoxy group instead of an isopropoxy group.

Uniqueness: 2-Isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can impart different physical and chemical properties compared to its analogs

Properties

IUPAC Name

2-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFGJJZPHGNGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction mixture of 2-cyanophenol (5 g, 41.55 mmol), cesium carbonate (27.1 g, 83.10 mmol) and 2-iodopropane (7.634 mL, 74.79 mmol) in acetone (80 mL) was heated at 60° C. with vigorous stirring. After 45 min, the gray brown mixture was decanted and the acetone layer was concentrated in vacuo. Water was added to dissolve cesium carbonate, and the product was extracted with diethyl ether (3×200 mL). The organic layers were washed with water, 1 N ammonium hydroxide, brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 5% ethyl acetate in hexanes yielded 2-isopropoxy-benzonitrile as a colorless liquid (6.6 g, 99%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
7.634 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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